2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one
Description
This compound features a benzodiazole (benzimidazole) core substituted at position 2 with an ethanesulfonyl group (-SO₂C₂H₅). A ketone-linked morpholine moiety is attached via an ethan-1-one bridge.
Properties
IUPAC Name |
2-(2-ethylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-2-23(20,21)15-16-12-5-3-4-6-13(12)18(15)11-14(19)17-7-9-22-10-8-17/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUHXLSLJMXUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the morpholine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzodiazole ring .
Scientific Research Applications
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, while the sulfonyl group may enhance binding affinity. The morpholine moiety can also contribute to the compound’s overall activity by affecting its solubility and stability .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
*Estimated based on structural analogs.
Biological Activity
The compound 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one is a novel synthetic molecule that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C12H16N2O3S
- Molecular Weight : 272.33 g/mol
- IUPAC Name : this compound
This structure features a benzodiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
Mechanisms of Biological Activity
The biological activity of this compound has been primarily investigated through its interactions with various molecular targets:
- Inhibition of Protein Kinases : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways that regulate cell growth and apoptosis. This could potentially lead to therapeutic applications in cancer treatment.
- Anti-inflammatory Effects : The presence of the ethanesulfonyl group is hypothesized to enhance the anti-inflammatory properties of the compound by modulating immune response pathways.
- Neuroprotective Properties : Given the morpholine group, there is potential for neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 15 µM. The mechanism was attributed to G2/M phase cell cycle arrest and induction of apoptosis.
Case Study 2: Anti-inflammatory Effects
In a model of inflammation induced by lipopolysaccharide (LPS), the compound demonstrated a dose-dependent decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that it may serve as a potential therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
